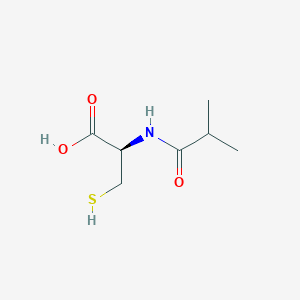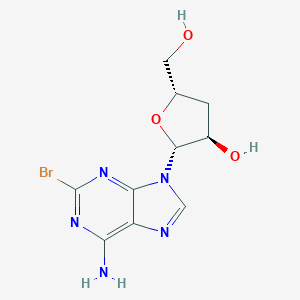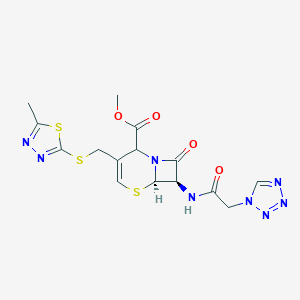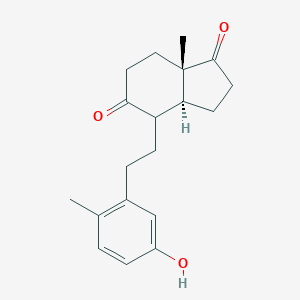
Secophenol
Vue d'ensemble
Description
Secophenol (CAS number: 2394-69-6) is an organic compound with the chemical formula C19H24O3 . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
Secophenol can be synthesized through a semi-cyclization reaction. A specific synthesis method involves reacting 1,4-dimethoxybenzeneacetone with hydrochloric acid and aluminum chloride under high temperature conditions to perform a semi-cyclization reaction. The final product, Secophenol, is obtained after deprotection .Molecular Structure Analysis
The Secophenol molecule contains a total of 46 atoms. There are 24 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
Secophenol is a colorless to pale yellow liquid. It has a density of 0.983g/mL. Its melting point is 20-22°C, and its boiling point is 410.6°C. Secophenol is soluble in some organic solvents such as alcohols, ethers, and lipids, but it is insoluble in water .Applications De Recherche Scientifique
Antioxidant Applications in Foods
Secophenol, as a phenolic compound, plays a significant role as an antioxidant in various foods. It reacts with free radicals to prevent oxidative stress, which can lead to cellular damage. In dairy products, Secophenol is used to enhance color, taste, and storage stability .
Antimicrobial Properties
The antimicrobial properties of Secophenol make it a valuable asset in the development of new antimicrobial molecules. Its structure allows for functionalization, which can enhance its antimicrobial activity, making it effective against a broad spectrum of pathogens .
Anti-inflammatory and Antiproliferative Activities
Secophenol exhibits anti-inflammatory and antiproliferative activities, making it a potential ingredient in the formulation of nutraceutical products. These properties are particularly important for the prevention and treatment of chronic diseases such as cancer .
Cardioprotective and Neuroprotective Effects
Research has indicated that Secophenol has cardioprotective and neuroprotective effects. These benefits are linked to its antioxidant properties, which play a role in protecting the heart and nervous system from oxidative damage .
Anti-diabetic Properties
Secophenol’s role in managing diabetes is another area of interest. Its ability to modulate oxidative stress is beneficial in preventing or managing diabetes mellitus, a condition characterized by high blood sugar levels .
Role Against Aging and Oxidative Stress
Secophenol’s antioxidant properties also contribute to its role against aging. By combating oxidative stress, it helps in maintaining cellular health and longevity, which is crucial in the fight against age-related diseases .
Safety and Hazards
Secophenol is irritating and may cause irritation when it comes into contact with the skin and eyes. Protective measures should be taken when handling it. It should be kept away from oxidizing agents and strong acids to prevent dangerous reactions. During use or storage, it should be kept away from sources of ignition to prevent fire. In case of leakage, direct contact should be avoided, and cleanup should be performed wearing chemical protective gloves and goggles in a well-ventilated environment .
Mécanisme D'action
Target of Action
Secophenol, like many phenolic compounds, has a broad range of targets due to its versatile scaffold . It primarily targets bacterial cells, interfering with cell wall synthesis, DNA replication, and enzyme production . This multi-target approach leads to a much higher sensitivity of cells towards these natural compounds .
Mode of Action
Secophenol interacts with its targets in several ways. It disrupts the membrane potential and inhibits DNA synthesis, leading to bactericidal action against various bacteria . Additionally, it can interact with membrane proteins involved in different functions .
Biochemical Pathways
Secophenol affects several biochemical pathways. Phenolic compounds like Secophenol are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
Phenolic compounds like Secophenol exhibit low oral bioavailability as they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Their bioavailability and pharmacodynamic action are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
The result of Secophenol’s action is a significant reduction in bacterial contamination. Its potent action mechanisms lead to a much higher sensitivity of cells towards these natural compounds . The apoptotic, cellular anti-proliferative, anti-inflammatory, and anti-carcinogenic effects of phenolic compounds are well-documented .
Action Environment
The action of Secophenol can be influenced by various environmental factors. For instance, the antimicrobial activity of plant phenolics like Secophenol often reduces when comparing in vitro and in situ activities . This is due to the effects of the composition and the microstructure of the matrices in which unwanted microorganisms are present (e.g., food and/or microbial biofilms) on their activity . Different strategies of delivery of antimicrobial phenolics to promote their activity in such matrices, such as their encapsulation or their association with edible coatings or food packaging materials, are being explored .
Propriétés
IUPAC Name |
(3aS,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15?,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXONJFCJAGEBA-RRSHCKCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)O)CCC2[C@@H]3CCC(=O)[C@]3(CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946761 | |
| Record name | 3-Hydroxy-9,10-secoandrosta-1(10),2,4-triene-9,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secophenol | |
CAS RN |
2394-69-6 | |
| Record name | 9,10-Secoandrosta-1,3,5(10)-triene-9,17-dione, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-9,10-secoandrosta-1(10),2,4-triene-9,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
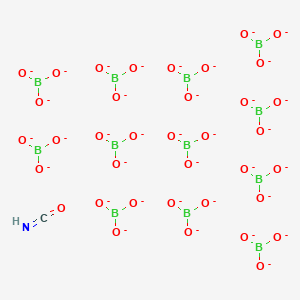
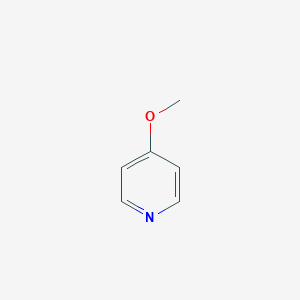
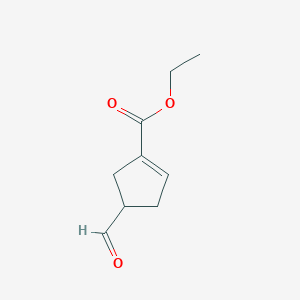

![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)

